Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate
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Overview
Description
Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate typically involves the cycloaddition of nitrilimines to chiral maleimides. The reaction is carried out in dry acetonitrile at room temperature, yielding the desired pyrazole derivatives . Another method involves the use of iodine as a catalyst for the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrilimines.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Cycloaddition: Triethylamine and hydrazonyl chlorides in dry acetonitrile.
Oxidation: Iodine and other oxidizing agents.
Major Products
The major products formed from these reactions include various pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole ring structure and are studied for their potential therapeutic applications.
Pyrrolo[2,3-d]pyrimidines: These compounds have shown better anti-inflammatory activity compared to other pyrazole derivatives.
Uniqueness
Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrole rings. This unique structure contributes to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
benzyl 4-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)15-13-8-17-18-14(13)9-19(15)16(20)21-10-12-6-4-3-5-7-12/h3-8,11,15H,9-10H2,1-2H3,(H,17,18) |
InChI Key |
CDBKLRFJPUMSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2 |
Origin of Product |
United States |
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